1-[(4-Fluorophenyl)methyl]azepane
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Overview
Description
1-[(4-Fluorophenyl)methyl]azepane is a nitrogen-containing heterocyclic compound with a seven-membered ring structure. It is part of the azepane family, which is known for its significant role in medicinal chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]azepane typically involves the cyclization of linear precursors. One common method includes the reaction of 4-fluorobenzylamine with a suitable azepane precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the azepane ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. Techniques such as ring-closing metathesis and hydrogenolysis are often employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while substitution reactions can introduce various functional groups onto the azepane ring .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to natural products.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Azepane: The parent compound with a similar seven-membered ring structure.
Piperidine: A six-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing ring with significant biological activity.
Uniqueness: 1-[(4-Fluorophenyl)methyl]azepane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCIGWVWAMPOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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